molecular formula C23H19ClN2O3S B2693293 N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide CAS No. 381696-85-1

N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B2693293
CAS No.: 381696-85-1
M. Wt: 438.93
InChI Key: HDYVRWWHPKPOGI-UHFFFAOYSA-N
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Description

“N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide” is a chemical compound with the formula C23H19ClN2O3S. It has an average mass of 438.928 Da and a mono-isotopic mass of 438.08049 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, a phenyl group, and a methylbenzenesulfonamide group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

This compound has a net charge of 0. The InChI and SMILES strings provide information about its molecular structure . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Electrochemical Studies

Electroanalytical studies have been conducted on compounds similar to N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide, revealing their oxidation processes and potential applications in electrochemical sensors and extractants. Abelairas et al. (1994) explored the voltammetric behavior of a closely related compound, highlighting its application in determining commercial extractants like LIX 34 (Abelairas et al., 1994).

Fluorescence and Optical Properties

Kimber et al. (2003) synthesized analogues of a Zinquin-related fluorophore, demonstrating their potential in developing specific fluorophores for Zn(II) with applications in bioimaging and sensor technologies (Kimber et al., 2003).

Extraction and Coordination Chemistry

Almela et al. (2004) reported on the synthesis and application of 4-chloro-N-8-quinolinylbenzenesulfonamide for copper(II) extraction, showcasing its utility in metal recovery and purification processes (Almela et al., 2004).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of related sulfonamide derivatives provides insights into their molecular architecture and potential applications in material science and pharmaceuticals. Nikonov et al. (2019) studied N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, highlighting their structural features through X-ray and DFT analyses (Nikonov et al., 2019).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have access to. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-15-7-10-18(11-8-15)30(28,29)25-14-20-22(16-5-3-2-4-6-16)19-13-17(24)9-12-21(19)26-23(20)27/h2-13,25H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYVRWWHPKPOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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